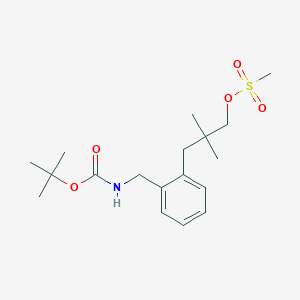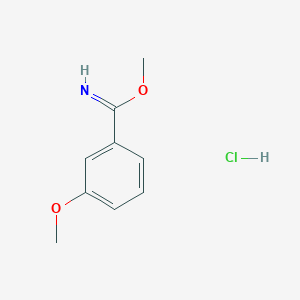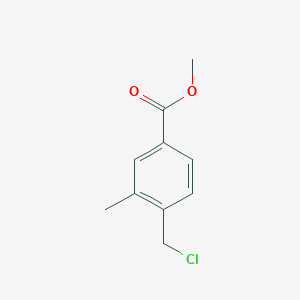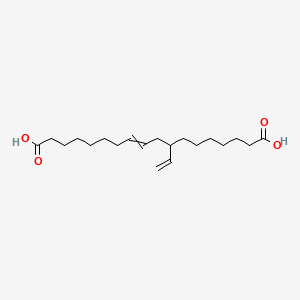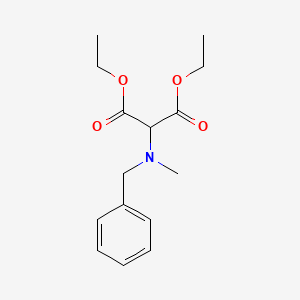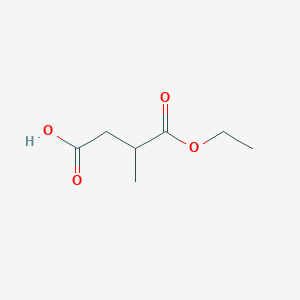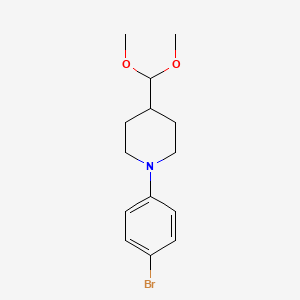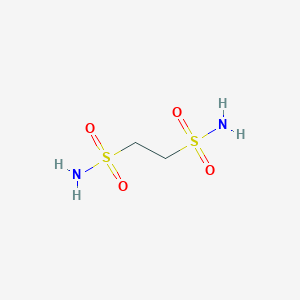
1-Bromo-4-cyclopropoxy-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-cyclopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopropoxy-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cyclopropoxy-2-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-cyclopropoxy-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by a nucleophile.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a polar solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products:
Substitution Reactions: The major products are typically the nucleophile-substituted benzene derivatives.
Oxidation Reactions: The products include aldehydes, ketones, or carboxylic acids depending on the reaction conditions.
Reduction Reactions: The primary product is the hydrogenated benzene derivative.
Aplicaciones Científicas De Investigación
1-Bromo-4-cyclopropoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-cyclopropoxy-2-methoxybenzene involves its interaction with various molecular targets. The bromine atom and the methoxy group can participate in electrophilic and nucleophilic interactions, respectively. The cyclopropoxy group can influence the compound’s reactivity and stability. These interactions can affect the compound’s binding affinity and specificity towards different molecular targets, leading to its observed effects in various applications .
Comparación Con Compuestos Similares
1-Bromo-4-cyclopropoxy-2-methoxybenzene can be compared with other similar compounds such as:
4-Bromoanisole: This compound has a similar structure but lacks the cyclopropoxy group. It is used in similar applications but may have different reactivity and properties.
1-Bromo-4-methoxybenzene: This compound also lacks the cyclopropoxy group and has different chemical properties and applications.
4-Bromo-2-methoxyphenol: This compound has a hydroxyl group instead of the cyclopropoxy group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-bromo-4-cyclopropyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
SXQIKEPOEZWMQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
